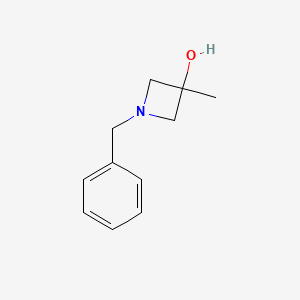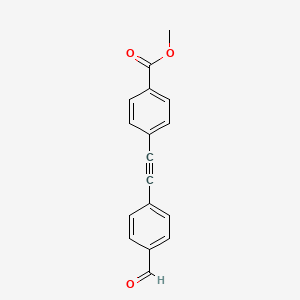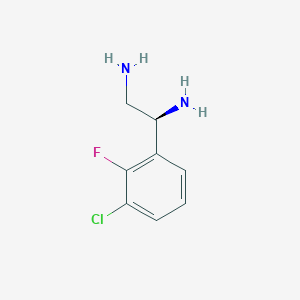
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: Common reagents and conditions include the use of protecting groups for the amine functionalities, followed by selective deprotection and functional group transformations.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or thiolates.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the amine functionalities.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound .
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: Without the chiral center.
1-(3-Chlorophenyl)ethane-1,2-diamine: Lacking the fluorine substituent.
Uniqueness
The presence of both chlorine and fluorine substituents, along with the chiral center, makes (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine unique
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
Clé InChI |
NMVRCSZPWAPRAY-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)
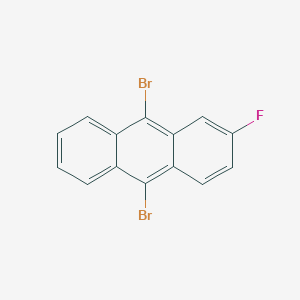
![1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)
![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)

![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
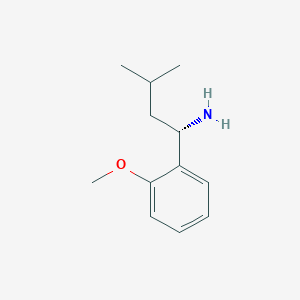
![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)
